cyclopentyl 6-fluoro-2H-benzotriazole-4-carboxylate
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Overview
Description
Cyclopentyl 6-fluoro-2H-benzotriazole-4-carboxylate is a synthetic organic compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of a cyclopentyl group and a fluorine atom in the structure of this compound imparts unique chemical and physical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl 6-fluoro-2H-benzotriazole-4-carboxylate typically involves the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized by the reaction of o-phenylenediamine with sodium nitrite in the presence of an acid, forming 1H-benzotriazole.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclopentyl Group Addition: The cyclopentyl group can be introduced through a nucleophilic substitution reaction using cyclopentyl halides.
Esterification: The final step involves the esterification of the carboxylic acid group with an alcohol, such as methanol or ethanol, in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 6-fluoro-2H-benzotriazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole ring or the ester group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
Cyclopentyl 6-fluoro-2H-benzotriazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiangiogenic, and antioxidant agent.
Materials Science: Used in the development of advanced materials with specific electronic and optical properties.
Industrial Chemistry: Employed as a corrosion inhibitor and stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of cyclopentyl 6-fluoro-2H-benzotriazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cancer cell proliferation and angiogenesis.
Pathways Involved: It may inhibit proangiogenic cytokines such as TNFα, VEGF, and EGF, thereby exerting its anticancer and antiangiogenic effects.
Comparison with Similar Compounds
Cyclopentyl 6-fluoro-2H-benzotriazole-4-carboxylate can be compared with other benzotriazole derivatives:
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Similar in structure but contains a bromine atom instead of fluorine.
1-cyclopentyl-1H-indazole-4-carboxylic acid: Lacks the fluorine atom and has different chemical properties.
Uniqueness
The presence of both a cyclopentyl group and a fluorine atom in this compound imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
cyclopentyl 6-fluoro-2H-benzotriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c13-7-5-9(11-10(6-7)14-16-15-11)12(17)18-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBICUULMOEYCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)C2=CC(=CC3=NNN=C23)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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